molecular formula C17H15FN4O B2356984 3-((4-fluorophenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one CAS No. 898651-25-7

3-((4-fluorophenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one

Cat. No. B2356984
CAS RN: 898651-25-7
M. Wt: 310.332
InChI Key: NCORNZMMYBWGGO-UHFFFAOYSA-N
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Description

3-((4-fluorophenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one, also known as FMBA, is a chemical compound that belongs to the class of triazine derivatives. It is a potent and selective inhibitor of cyclic nucleotide phosphodiesterase (PDE) type 4, which is involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). FMBA has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, asthma, chronic obstructive pulmonary disease (COPD), and cancer.

Scientific Research Applications

Antibacterial Agents

  • Synthesis as Potential Antibacterial Agents : The compound has been explored in the synthesis of new molecules with antibacterial properties. One study synthesized new fluorine-containing thiadiazolotriazinones, which showed promising antibacterial activity at specific concentrations (Holla, Bhat, & Shetty, 2003).
  • Antimicrobial Properties : A different study involved the synthesis of new compounds bearing 6-aryl-5-oxo-1,2,4-triazin-3-yl moieties and their derivatives, demonstrating antimicrobial properties, particularly when containing both nitro and fluorine elements (Bawazir & Abdel-Rahman, 2018).

Antioxidant Agents

  • Fluorine Substituted α-Amino Phosphonic Acids as Antioxidants : Novel fluorine substituted α-amino phosphonic acids containing 1,2,4-triazin- 5-one were synthesized and evaluated for antioxidant properties. These compounds, particularly the fluorinated α-amino phosphonic acids, were more active than other synthesized systems (Makki, Abdel-Rahman, & Alharbi, 2018).

Anti-HIV-1 and CDK2 Inhibitors

  • Synthesis as Potential Anti-HIV-1 and CDK2 Inhibitors : This compound was involved in the synthesis of fluorine substituted 1,2,4-triazinones, which were then evaluated as potential anti-HIV-1 and CDK2 inhibitors. Certain synthesized compounds demonstrated significant inhibitory activity against HIV and cancer cells (Makki, Abdel-Rahman, & Khan, 2014).

Antifungal Activities

  • Derivatives for Antifungal Activities : Synthesis of derivatives such as 1,2,4-triazole derivatives showed good or moderate activities against microorganisms in antimicrobial screenings (Bektaş et al., 2007).

Other Applications

  • Enzymatic Effects : Some compounds bearing 1,2,4-triazinone and steroidal moieties exhibited high enzymatic effects as cellobiase agents against certain fungi (Bakhotmah, 2015).
  • Synthesis of Amino Acids and CDK2 Inhibitors : New fluorine compounds bearing 1,2,4-triazino[4,3-b]-1,2,4-triazin-8-one and related derivatives were synthesized and evaluated as CDK2 inhibitors of tumor cells (Al-Otaibi & Bakhotmah, 2020).

properties

IUPAC Name

3-(4-fluoroanilino)-6-[(4-methylphenyl)methyl]-4H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O/c1-11-2-4-12(5-3-11)10-15-16(23)20-17(22-21-15)19-14-8-6-13(18)7-9-14/h2-9H,10H2,1H3,(H2,19,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCORNZMMYBWGGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-fluorophenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one

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